2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
CAS No.: 724737-59-1
Cat. No.: VC21488411
Molecular Formula: C23H23N3O2S
Molecular Weight: 405.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 724737-59-1 |
|---|---|
| Molecular Formula | C23H23N3O2S |
| Molecular Weight | 405.5g/mol |
| IUPAC Name | 2,4,5-trimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C23H23N3O2S/c1-15-6-5-11-26-14-21(24-23(15)26)19-7-9-20(10-8-19)25-29(27,28)22-13-17(3)16(2)12-18(22)4/h5-14,25H,1-4H3 |
| Standard InChI Key | SZNDKINBJPRDCP-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide belongs to the benzenesulfonamide class of compounds, characterized by a sulfonamide functional group (-SO₂NH-) connecting two aromatic rings. The compound features a complex structure with several distinct moieties: a trimethylated benzene ring bound to a sulfonamide group, which connects to a phenyl ring that is further substituted with an 8-methylimidazo[1,2-a]pyridine group.
The key structural features include:
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A 2,4,5-trimethyl substituted benzene ring
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A sulfonamide (-SO₂NH-) bridge
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A phenyl ring serving as a molecular linker
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An 8-methylimidazo[1,2-a]pyridine heterocyclic system
Physicochemical Properties
The compound exhibits specific physicochemical characteristics that influence its behavior in biological systems and its potential applications in pharmaceutical research. Table 1 summarizes the key physicochemical properties of the compound.
Table 1: Physicochemical Properties of 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₃H₂₃N₃O₂S | Determines elemental composition |
| Molecular Weight | 405.5 g/mol | Influences absorption and distribution |
| CAS Number | 724737-59-1 | Unique chemical identifier |
| Functional Groups | Sulfonamide, imidazo[1,2-a]pyridine | Determines chemical reactivity |
| Research Status | Investigational | Not approved for human/veterinary use |
The molecular weight of 405.5 g/mol positions this compound in a range typically considered favorable for oral bioavailability according to conventional medicinal chemistry principles, though additional parameters would need to be assessed to fully characterize its pharmacokinetic profile.
Synthesis Methodologies
Reaction Conditions and Catalysis
The synthesis typically employs transition metal catalysis, particularly copper-based catalysts such as copper(I) iodide, which facilitates efficient coupling reactions. These reactions often require carefully controlled conditions including:
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Base: Typically potassium phosphate or similar bases to facilitate the coupling reaction
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Solvent: Dimethyl sulfoxide (DMSO) or other polar aprotic solvents
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Temperature: Elevated temperatures often required for efficient coupling
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Reaction time: Extended periods to ensure complete conversion
Although specific to imidazo[1,2-a]pyrazines rather than our target imidazo[1,2-a]pyridine compound, similar synthetic methods have been documented for related structures using Buchwald-Hartwig cross-coupling reactions, which may serve as valuable reference points for the synthesis of our target compound.
Analytical Monitoring and Purification
The synthesis progress and product purity require monitoring through analytical techniques including:
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High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purity assessment
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Mass Spectrometry (MS) for structural confirmation
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Column chromatography for purification of intermediates and final product
Chemical Reactivity and Behavior
Functional Group Reactivity
The chemical behavior of 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is largely determined by its key functional groups. The sulfonamide group (-SO₂NH-) demonstrates both nucleophilic and electrophilic characteristics, while the imidazo[1,2-a]pyridine component introduces additional reactivity patterns typical of nitrogen-containing heterocycles.
Key reactivity patterns include:
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Nucleophilic character of the sulfonamide nitrogen
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Potential for coordination with metal ions through nitrogen atoms
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Hydrogen bonding capabilities through the sulfonamide group
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Aromatic substitution reactions on the various ring systems
Stability Considerations
The compound requires specific storage and handling conditions to maintain its integrity:
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Protection from light and moisture to prevent degradation
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Storage at controlled temperatures, typically at or below room temperature
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Use of inert atmosphere during synthesis and handling to prevent oxidation
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Consideration of pH effects on stability in solution
Biological Activity and Pharmacological Applications
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) is crucial for optimizing compounds with desirable biological properties. Although specific SAR data for 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is limited, insights can be gained from studies on related compounds.
Research on similar imidazo-heterocyclic compounds has identified trends in structure-activity relationships that inform the design of effective enzyme inhibitors. For example, studies on imidazo[1,2-a]pyrazine compounds have revealed important SAR trends that may be applicable to our target compound.
Key structural features that typically influence activity include:
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Substituent patterns on the benzenesulfonamide component
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Nature and position of substituents on the imidazo-heterocyclic system
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Linker characteristics between the sulfonamide and heterocyclic components
Research Applications and Future Directions
Challenges and Opportunities
The development of 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide as a therapeutic agent faces several challenges:
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Optimization of pharmaceutical properties (solubility, permeability, etc.)
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Comprehensive toxicological assessment
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Selectivity profiling against potential off-target enzymes
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Scale-up of synthesis for larger production requirements
These challenges also represent opportunities for medicinal chemists to develop improved derivatives with enhanced properties through rational design approaches based on emerging structure-activity relationship data.
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